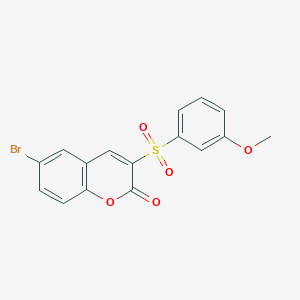
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one
Übersicht
Beschreibung
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer. Inflammation studies have demonstrated that 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. In inflammation research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against oxidative stress and inflammation, which are believed to contribute to neuronal damage.
Biochemical and Physiological Effects:
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects in animal models of disease. In cancer research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. In inflammation research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic option for neurodegenerative disorders. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
Future research on 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the optimal dosing and administration methods for 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one in different disease models. Finally, research could explore the potential for 6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one to be used in combination with other therapies to enhance its effectiveness.
Eigenschaften
IUPAC Name |
6-bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-21-12-3-2-4-13(9-12)23(19,20)15-8-10-7-11(17)5-6-14(10)22-16(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLZNCSNGWHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-((3-methoxyphenyl)sulfonyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[3,4-b]pyridine, 4-(2-fluoro-4-nitrophenoxy)-](/img/structure/B3314030.png)
![1-benzyl-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3314035.png)
![4-[3-(Ethylamino)propanamido]benzamide](/img/structure/B3314041.png)
![2-({[(Ethoxycarbonyl)amino]methanethioyl}amino)benzoic acid](/img/structure/B3314048.png)
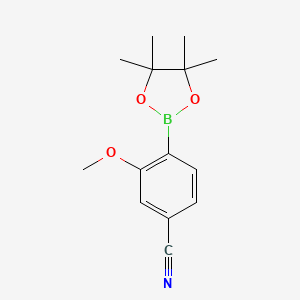
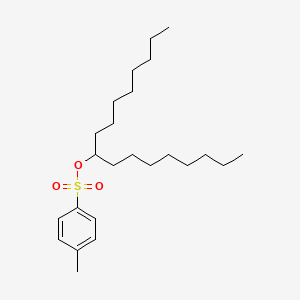

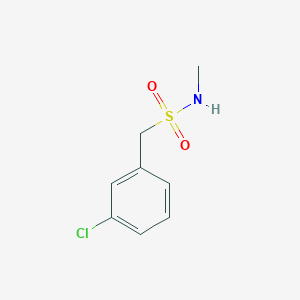
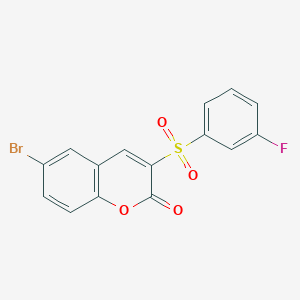
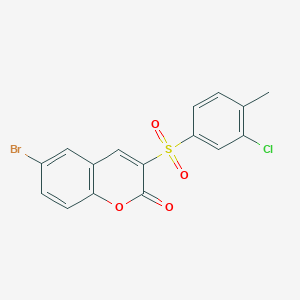
![N-(4-bromo-3-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B3314117.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidine-7(6H)-thione](/img/structure/B3314119.png)
![6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3314129.png)